molecular formula C7H14N4O4 B13415451 Decitabine Deformyl Impurity CAS No. 69304-65-0

Decitabine Deformyl Impurity

Cat. No.: B13415451
CAS No.: 69304-65-0
M. Wt: 218.21 g/mol
InChI Key: VGUQMXPKKFTIJO-VPENINKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decitabine involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . During these processes, impurities such as the deformyl impurity can form due to hydrolytic degradation . The synthetic route typically involves the following steps:

    Protection of Hydroxyl Groups: Protecting groups are added to the hydroxyl groups of the starting material to prevent unwanted reactions.

    Glycosylation: The protected nucleoside is glycosylated to form the desired nucleoside analog.

    Deprotection: The protecting groups are removed to yield the final product, decitabine.

Industrial Production Methods

In industrial settings, decitabine is produced as a lyophilized powder to enhance its stability . The production process involves the following steps:

    Synthesis: The synthetic route described above is followed to produce decitabine.

    Purification: The crude product is purified using techniques such as crystallization and chromatography.

    Lyophilization: The purified product is lyophilized to remove water and prevent hydrolytic degradation.

Chemical Reactions Analysis

Types of Reactions

Decitabine deformyl impurity can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: Various nucleophiles or electrophiles depending on the reaction.

Major Products Formed

The major products formed from these reactions include:

    Deformyl Impurity: Formed through hydrolysis.

    Oxidized Impurities: Formed through oxidation.

    Substituted Products: Formed through substitution reactions.

Properties

CAS No.

69304-65-0

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

IUPAC Name

1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

InChI

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1

InChI Key

VGUQMXPKKFTIJO-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O

Canonical SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O

Origin of Product

United States

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